molecular formula C12H11ClF3NO B2364231 N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide CAS No. 2411261-93-1

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide

Cat. No. B2364231
CAS RN: 2411261-93-1
M. Wt: 277.67
InChI Key: IDPLMBGCWXGLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide, also known as A-836,339, is a compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, inflammation, and mood. By inhibiting FAAH, A-836,339 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Mechanism of Action

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids, which bind to cannabinoid receptors in the body and regulate various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models of pain, inflammation, and anxiety. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide is a potent and selective FAAH inhibitor, which makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. However, its lipophilicity and poor aqueous solubility can make it difficult to work with in certain experimental settings. Additionally, its effects on other enzymes and receptors in the body should be taken into consideration when interpreting experimental results.

Future Directions

1. Further studies are needed to elucidate the potential therapeutic applications of N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide in various disease models.
2. The development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties could lead to the development of novel therapeutics for various diseases.
3. The combination of FAAH inhibitors with other drugs targeting the endocannabinoid system could lead to synergistic effects and improved therapeutic outcomes.
4. The development of imaging agents that can visualize FAAH activity in vivo could provide valuable insights into the role of the endocannabinoid system in health and disease.
5. The investigation of the effects of FAAH inhibitors on other physiological processes beyond the endocannabinoid system could lead to the discovery of novel therapeutic targets.

Synthesis Methods

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzylamine with 3,3,3-trifluoropropyl acrylate to form the intermediate, which is then converted to the final product through a series of reactions involving hydrogenation, amidation, and deprotection.

Scientific Research Applications

N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models of pain, inflammation, and anxiety. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

N-[2-(2-chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c1-2-11(18)17-7-9(12(14,15)16)8-5-3-4-6-10(8)13/h2-6,9H,1,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPLMBGCWXGLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC=CC=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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